molecular formula C15H20O3 B14084749 8-Epiivangustin

8-Epiivangustin

Cat. No.: B14084749
M. Wt: 248.32 g/mol
InChI Key: BGEGQRAHHFWWJT-CQROYNQRSA-N
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Description

8-Epiivangustin is a sesquiterpene lactone isolated from Inula helenium (elecampane), a plant traditionally used in herbal medicine. Its IUPAC name, 8-hydroxy-5,8a-dimethyl-3-methylidene-2H,3H,3aH,4H,4aH,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one, reflects its complex bicyclic structure with hydroxyl, methyl, and methylidene substituents . This compound belongs to a class of secondary metabolites known for their bioactivity, including antimicrobial and anti-inflammatory properties. Analytical characterization of 8-Epiivangustin employs techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, as outlined in methodologies for structurally related compounds .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(3aR,8R,8aR,9aS)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h10,12-13,16H,2,4-7H2,1,3H3/t10-,12+,13-,15-/m1/s1

InChI Key

BGEGQRAHHFWWJT-CQROYNQRSA-N

Isomeric SMILES

CC1=C2C[C@H]3[C@H](C[C@]2([C@@H](CC1)O)C)OC(=O)C3=C

Canonical SMILES

CC1=C2CC3C(CC2(C(CC1)O)C)OC(=O)C3=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Epiivangustin typically involves the chemical transformation of readily available precursors. One notable method includes the transformation of (-)-artemisin into 8-Epiivangustin through a series of chemical reactions . The process involves several steps, including oxidation, reduction, and cyclization reactions, under specific conditions to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

While detailed industrial production methods for 8-Epiivangustin are not extensively documented, the compound is generally produced in research laboratories for scientific studies. The synthesis involves standard organic chemistry techniques and reagents, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

8-Epiivangustin undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 8-Epiivangustin can yield various oxygenated derivatives, while reduction can produce deoxygenated analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Epiivangustin involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to cellular proteins and enzymes, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but its activity is believed to be related to its ability to form covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sesquiterpene lactones from Inula species exhibit structural variations that significantly influence their biological activities. Below is a comparative analysis of 8-Epiivangustin with two closely related compounds: 8-Epiisoivangustin and Alantolactone .

Table 1: Structural and Functional Comparison of 8-Epiivangustin and Analogues

Compound Core Structure Key Functional Groups Source Bioactive Properties Synthesis Method
8-Epiivangustin Naphtho[2,3-b]furan-2-one 8-hydroxy, 3-methylidene Inula helenium Antimicrobial, Anti-inflammatory Natural extraction
8-Epiisoivangustin Naphtho[2,3-b]furan-2-one 8-hydroxy, 5-methyl Inula spp. Antioxidant, Cytotoxic Semi-synthesis
Alantolactone Eudesmanolide α-methylene-γ-lactone Inula helenium Anticancer, Antimicrobial Natural extraction

Key Findings:

Structural Differences: 8-Epiivangustin and 8-Epiisoivangustin share a naphthofuran backbone but differ in substituent positions (e.g., methylidene vs. methyl groups), which may alter their reactivity and binding affinity . Alantolactone, a eudesmanolide, lacks the naphthofuran system but contains an α-methylene-γ-lactone moiety linked to its anti-inflammatory and cytotoxic effects .

Bioactivity :

  • 8-Epiivangustin’s hydroxyl group at C-8 enhances its solubility and interaction with microbial membranes, contributing to antimicrobial activity. In contrast, 8-Epiisoivangustin’s methyl group at C-5 correlates with stronger antioxidant properties .
  • Alantolactone’s α-methylene-γ-lactone group is critical for its anticancer activity, inducing apoptosis via Michael addition reactions with cellular thiols .

Synthetic Accessibility :

  • Both 8-Epiivangustin and Alantolactone are primarily extracted from Inula helenium, but 8-Epiisoivangustin is often derived via semi-synthesis due to its lower natural abundance .

Comparison with Functionally Similar Compounds

Compounds with analogous bioactivities but distinct structures include Artemisinin (antimalarial sesquiterpene lactone) and Parthenolide (anti-inflammatory sesquiterpene lactone).

Table 2: Functional Comparison with Non-Structural Analogues

Compound Core Structure Key Bioactivity Mechanism of Action Advantage Over 8-Epiivangustin
8-Epiivangustin Naphthofuran Broad-spectrum antimicrobial Membrane disruption Lower cytotoxicity
Artemisinin Sesquiterpene lactone Antimalarial Reactive oxygen species (ROS) generation Higher clinical relevance
Parthenolide Germacranolide Anti-inflammatory NF-κB inhibition Well-studied pharmacokinetics

Key Findings:

  • Artemisinin outperforms 8-Epiivangustin in antiparasitic efficacy due to its endoperoxide bridge, which generates ROS upon activation .
  • Parthenolide shares anti-inflammatory properties with 8-Epiivangustin but exhibits superior oral bioavailability, attributed to its smaller molecular weight and lipophilic structure .

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